![molecular formula C17H14F3NO4 B4969236 6,7-dimethoxy-3-{[3-(trifluoromethyl)phenyl]amino}-2-benzofuran-1(3H)-one](/img/structure/B4969236.png)
6,7-dimethoxy-3-{[3-(trifluoromethyl)phenyl]amino}-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethoxy-3-{[3-(trifluoromethyl)phenyl]amino}-2-benzofuran-1(3H)-one, commonly known as TFB, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical and biological properties. TFB belongs to the class of benzofuranone derivatives and has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of TFB is complex and involves multiple pathways. Studies have shown that TFB can interact with various proteins and enzymes, leading to changes in their activity. In cancer cells, TFB has been shown to induce apoptosis, or programmed cell death, through the activation of caspases and the inhibition of anti-apoptotic proteins. In the brain, TFB has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity and a reduction in anxiety and other neurological symptoms.
Biochemical and physiological effects
The biochemical and physiological effects of TFB are diverse and depend on the specific application and dosage. In cancer cells, TFB has been shown to induce cytotoxic effects, leading to cell death. In the brain, TFB has been shown to enhance the activity of GABA receptors, leading to reduced anxiety and other neurological symptoms. TFB has also been shown to inhibit the activity of certain enzymes, leading to changes in neurotransmitter levels and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TFB for lab experiments is its potent biological activity. TFB has been shown to have significant effects on cancer cells, enzymes, and neurotransmitter systems, making it a valuable tool for investigating these systems. However, one of the limitations of TFB is its complex synthesis method, which requires specialized equipment and expertise in synthetic chemistry. Additionally, the effects of TFB can vary depending on the specific application and dosage, making it important to carefully control these factors in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of TFB. One potential direction is the development of TFB as an anti-cancer drug. Studies have shown that TFB has potent cytotoxic effects on cancer cells, making it a promising candidate for further development. Another potential direction is the investigation of TFB as a modulator of the GABAergic system. Studies have shown that TFB can enhance the activity of GABA receptors, making it a promising candidate for the development of novel drugs for the treatment of anxiety and other neurological disorders. Finally, the synthesis of TFB and related compounds could be optimized to improve their potency and specificity, leading to more effective drugs and research tools.
Synthesemethoden
The synthesis of TFB involves several steps, including the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(trifluoromethyl)aniline to yield the desired product, TFB. The overall synthesis of TFB is a complex process that requires specialized equipment and expertise in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
TFB has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, TFB has been investigated for its potential as an anti-cancer agent. Studies have shown that TFB has potent cytotoxic effects on cancer cells, making it a promising candidate for further development as an anti-cancer drug.
In biochemistry, TFB has been studied for its ability to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine and their inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improvements in cognitive function.
In pharmacology, TFB has been investigated for its potential as a modulator of the GABAergic system. Studies have shown that TFB can enhance the activity of GABA receptors, which play a crucial role in the regulation of neuronal excitability. This makes TFB a promising candidate for the development of novel drugs for the treatment of anxiety and other neurological disorders.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-3-[3-(trifluoromethyl)anilino]-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4/c1-23-12-7-6-11-13(14(12)24-2)16(22)25-15(11)21-10-5-3-4-9(8-10)17(18,19)20/h3-8,15,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPRDIBFQJJVIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=CC(=C3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.